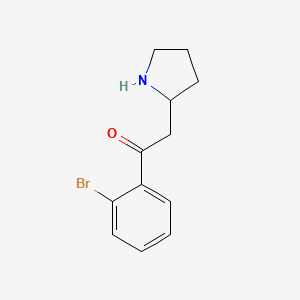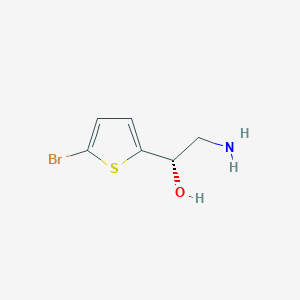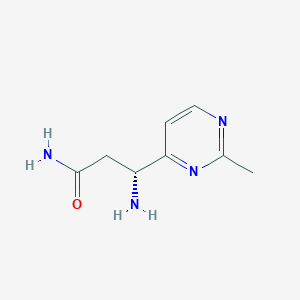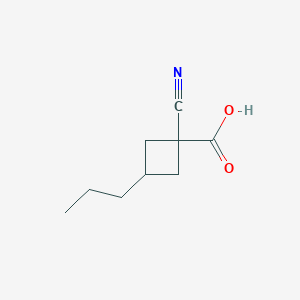![molecular formula C12H17N3 B13071561 (2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13071561.png)
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a tert-butyl group attached to the imidazo[1,2-a]pyridine core, which is further linked to a methanamine group. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine typically involves multicomponent reactions. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction, which involves the condensation of an aminoazine, an aldehyde, and an isonitrile to form the desired heterocyclic scaffold . The reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by various transition metals or metal-free catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine derivatives with oxidized functional groups, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting Sterol 14-alpha demethylase (CYP51), thereby disrupting the cell membrane and leading to cell death . This mechanism is particularly relevant in the context of its antifungal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketoconazole: Another imidazole derivative with antifungal properties.
Miconazole: A widely used antifungal agent.
Clotrimazole: Known for its broad-spectrum antifungal activity.
Uniqueness
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine is unique due to its specific structural features, such as the tert-butyl group and the methanamine linkage, which contribute to its distinct chemical and biological properties. Its ability to inhibit ergosterol formation in fungal cells sets it apart from other similar compounds, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C12H17N3 |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(2-tert-butylimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C12H17N3/c1-12(2,3)11-9(8-13)15-7-5-4-6-10(15)14-11/h4-7H,8,13H2,1-3H3 |
InChI-Schlüssel |
CGYROGUVKQXPNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(N2C=CC=CC2=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)
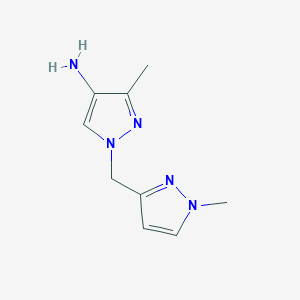
![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)

![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)



